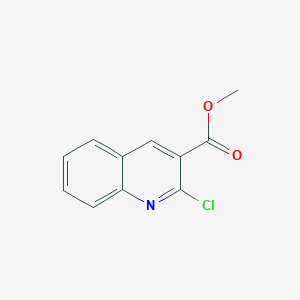

Methyl 2-chloroquinoline-3-carboxylate

Vue d'ensemble

Description

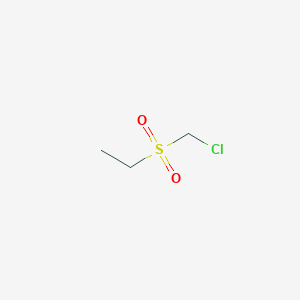

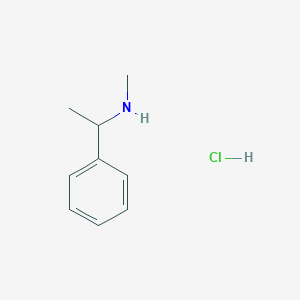

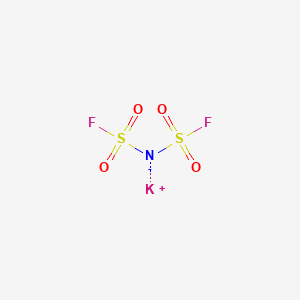

“Methyl 2-chloroquinoline-3-carboxylate” is a chemical compound with the formula C11H8ClNO2 . It is a member of the quinoline family, which are heterocyclic compounds that have been used in drug development due to their various biological activities .

Synthesis Analysis

The synthesis of 2-chloroquinoline-3-carbaldehydes, which are precursors to “Methyl 2-chloroquinoline-3-carboxylate”, has been described in the literature . The synthesis involves the Meth-Cohn method using Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . Further reactions with various nucleophiles can lead to the formation of "Methyl 2-chloroquinoline-3-carboxylate" .Molecular Structure Analysis

The molecular structure of “Methyl 2-chloroquinoline-3-carboxylate” can be analyzed using spectroscopic methods. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

“Methyl 2-chloroquinoline-3-carboxylate” can undergo various chemical reactions. For example, it can participate in Friedlander condensations of o-aminobenzophenones and diethylmalonate . It can also react with hydroxylamine hydrochloride and sodium methylate in methanol .Physical And Chemical Properties Analysis

“Methyl 2-chloroquinoline-3-carboxylate” has a molecular weight of 221.64 . It has a high GI absorption and is BBB permeant . Its water solubility is moderate, with a Log S (SILICOS-IT) of -4.4 .Applications De Recherche Scientifique

Field: Organic Chemistry

- Application : Synthesis of quinoline ring systems and construction of fused or binary quinoline-cord heterocyclic systems .

- Method : The synthetic routes of 2-chloroquinoline-3-carbaldehydes follow the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are obtained from the respective 2-chloro derivative .

- Results : The synthetic applications of the target compounds were illustrated .

Field: Medicinal Chemistry

- Application : Antibacterial and antifungal activity .

- Method : The bromo derivative of 2-chloroquinoline-3-carbaldehyde was tested against various microorganisms .

- Results : The bromo derivative exhibited the highest antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata .

Field: Organic Chemistry

- Application : Synthesis of pyranochromenones and pyranopyranones systems .

- Method : The synthetic routes of 2-chloroquinoline-3-carbaldehydes follow the Meth-Cohn synthesis using Vilsmeier reagent (DMF + POCl 3 or PCl 5) upon heating . 2-Oxo-1,2-dihydroquinoline-3-carbaldehydes are obtained from the respective 2-chloro derivative .

- Results : The synthetic applications of the target compounds were illustrated .

Field: Medicinal Chemistry

- Application : Synthesis of Schiff base .

- Method : Condensation of 2-chloro-8-methylquinoline-3-carbaldehyde with substituted anilines in acetone afforded the respective 1-(2-chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine .

- Results : The Schiff base was synthesized by condensation of quinoline with phenyl hydrazine in the presence of natural surfactant (Acacia pods) in a short reaction time .

Field: Organic Chemistry

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPJNOFBMQEIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450115 | |

| Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloroquinoline-3-carboxylate | |

CAS RN |

16498-85-4 | |

| Record name | METHYL 2-CHLORO-3-QUINOLINECARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)

![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)